molecular formula C10H8Cl2N4OS2 B2578306 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 481691-44-5

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

Cat. No. B2578306
CAS RN: 481691-44-5
M. Wt: 335.22
InChI Key: YDQPDLUQBVHVGM-UHFFFAOYSA-N
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Description

“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide” is a novel compound that has been studied for its urease inhibitor activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves a condensation reaction between an appropriate mixture of amine, aldehyde, and thioglycolic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiadiazole ring connected to an acetamide group. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Chemical Reactions Analysis

The compound has been evaluated in vitro for its urease inhibitor activities. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Scientific Research Applications

Exploration in Heterocyclic Chemistry

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide belongs to a class of compounds that have drawn interest due to their heterocyclic structure, which is a cornerstone in medicinal chemistry for its potential in drug development. The presence of the 1,3,4-thiadiazole moiety, a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, suggests this compound might exhibit a wide range of biological activities. Heterocyclic compounds like this are the nucleus of many drugs due to their significant pharmacological properties, which can include antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antitumor, and antiviral activities among others. The development of drugs often involves the synthesis of hybrid molecules, combining different moieties to create compounds with interesting biological profiles (Mishra et al., 2015).

Potential in Cancer Research

Research into thiophene analogues, which are structurally related to this compound, has shown that replacing one aromatic ring with an isosteric and/or isoelectronic aromatic ring can retain biological activity. This approach has been applied to the synthesis of thiophene analogues of known carcinogens to evaluate their potential carcinogenicity. Although the study focused on thiophene analogues, it underscores the broader principle that minor modifications to heterocyclic compounds can significantly alter their biological activity and potential applications in cancer research (Ashby et al., 1978).

Antimicrobial and Antifungal Potentials

The antimicrobial and antifungal activities of thiadiazole derivatives, including compounds similar to this compound, have been widely documented. These activities make such compounds valuable in the development of new antimicrobial and antifungal agents. The specific mechanisms through which these compounds exert their effects can vary, including disrupting microbial cell walls, inhibiting critical enzymes, or interfering with DNA replication (Alam, 2018).

Environmental Impact Studies

In addition to direct pharmacological applications, compounds with the 1,3,4-thiadiazole structure could also be significant in environmental studies, particularly in understanding the fate and toxicity of sulfur-containing heterocyclic compounds in aquatic and terrestrial ecosystems. The environmental persistence, bioaccumulation potential, and toxicity effects on non-target organisms of such compounds are critical areas of research that help in assessing their environmental impact and safety profile (Zuanazzi et al., 2020).

Future Directions

The compound shows promising results as a urease inhibitor, suggesting potential for further evaluation . It might be a promising candidate for the treatment of infections caused by bacteria like Helicobacter pylori, which relies on urease for survival . Further studies are needed to fully understand its potential therapeutic applications.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4OS2/c11-5-2-1-3-6(8(5)12)14-7(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQPDLUQBVHVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

481691-44-5
Record name 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(2,3-DICHLOROPHENYL)ACETAMIDE
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